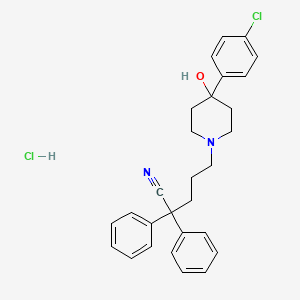

BX-513 hydrochloride

描述

属性

IUPAC Name |

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29ClN2O.ClH/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24;/h1-6,8-15,32H,7,16-21H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWNUGWOGONQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719335 | |

| Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193542-65-3 | |

| Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BX-513 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BX-513 hydrochloride, also known as VUF2274, is a potent small molecule that exhibits a dual mechanism of action, positioning it as a valuable tool for research in chemokine signaling and virology. It functions as a selective antagonist of the human C-C chemokine receptor 1 (CCR1) and as a full inverse agonist of the human cytomegalovirus (HCMV)-encoded G protein-coupled receptor US28. This guide provides a comprehensive overview of its molecular interactions, downstream signaling effects, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound's primary mechanism of action involves the modulation of two distinct G protein-coupled receptors (GPCRs):

-

CCR1 Antagonism: this compound acts as a competitive antagonist at the CCR1 receptor.[1] CCR1 is a key chemokine receptor involved in the recruitment of leukocytes to sites of inflammation. Its ligands include macrophage inflammatory protein-1α (MIP-1α or CCL3) and RANTES (CCL5). By binding to CCR1, this compound prevents the binding of these chemokines, thereby inhibiting downstream signaling cascades that lead to cellular responses such as calcium mobilization and chemotaxis.[1][2]

-

US28 Inverse Agonism: The viral chemokine receptor US28, encoded by HCMV, exhibits constitutive (ligand-independent) activity, leading to persistent signaling.[3][4] this compound functions as a full inverse agonist at the US28 receptor.[3][5][6] This means that it not only blocks the binding of agonists but also reduces the basal, constitutive signaling of the receptor.[3][7] Specifically, it has been shown to inhibit the constitutive activation of the phospholipase C (PLC) pathway mediated by US28.[3][8] This inverse agonism can lead to the reactivation of latent HCMV, presenting a potential "shock-and-kill" therapeutic strategy.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound.

| Parameter | Receptor | Value | Assay Type | Reference |

| Ki | hCCR1 | 0.04 nM | Competitive Binding Assay | |

| Ki | hCCR5 | > 10,000 nM | Competitive Binding Assay | |

| Ki | hCXCR2 | > 10,000 nM | Competitive Binding Assay | |

| Ki | hCXCR4 | > 10,000 nM | Competitive Binding Assay | |

| IC50 | hCCR1 | 2.5 µM | MIP-1α-induced Ca2+ Mobilization | |

| IC50 | hUS28 | 4.9 µM | Constitutive PLC Activation | [9] |

Signaling Pathways

The dual action of this compound impacts distinct signaling pathways, which are visualized in the diagrams below.

CCR1 Antagonism Signaling Pathway

This compound blocks the MIP-1α-induced signaling cascade in CCR1-expressing cells. This pathway typically involves the activation of G proteins, leading to downstream activation of MAP Kinase and NF-κB pathways, culminating in inflammatory responses.

US28 Inverse Agonism Signaling Pathway

This compound inhibits the constitutive, ligand-independent signaling of the HCMV US28 receptor. This constitutive activity normally leads to the activation of the PLC and NF-κB pathways, promoting a cellular environment conducive to viral persistence.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

CCR1 Competitive Radioligand Binding Assay

This assay determines the affinity of this compound for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human CCR1 in appropriate media.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of [125I]-MIP-1α (e.g., 0.1 nM).

-

Add varying concentrations of this compound (e.g., from 10-11 to 10-5 M).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Measurement:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [125I]-MIP-1α binding) using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.

Methodology:

-

Cell Preparation:

-

Culture CCR1-expressing cells (e.g., THP-1 monocytes or HEK293-CCR1) to the desired confluency.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Calcium Measurement:

-

Resuspend the cells in the assay buffer.

-

Use a fluorometric imaging plate reader (FLIPR) or a spectrofluorometer to measure the baseline fluorescence.

-

Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 10-15 minutes).

-

Add a CCR1 agonist, such as MIP-1α (at its EC80 concentration), to stimulate the cells.

-

Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each concentration of this compound.

-

Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

US28 Inverse Agonist Assay (Inositol Phosphate Accumulation)

This assay quantifies the ability of this compound to inhibit the constitutive production of inositol phosphates (IPs), a downstream product of PLC activation, in cells expressing the US28 receptor.

Methodology:

-

Cell Culture and Transfection:

-

Culture COS-7 or HEK293 cells.

-

Transiently transfect the cells with a plasmid encoding the US28 receptor.

-

-

Metabolic Labeling and Treatment:

-

24 hours post-transfection, label the cells with [3H]myo-inositol in inositol-free medium overnight.

-

Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.

-

Treat the cells with varying concentrations of this compound for a defined period (e.g., 1-2 hours).

-

-

Inositol Phosphate Extraction and Measurement:

-

Lyse the cells with a suitable acid (e.g., perchloric acid or formic acid).

-

Separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography (e.g., Dowex columns).

-

Measure the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphates produced against the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of constitutive IP production.

-

Conclusion

This compound is a versatile pharmacological tool with a well-defined dual mechanism of action. Its ability to selectively antagonize CCR1 and act as an inverse agonist on the viral US28 receptor makes it invaluable for studying inflammatory processes and HCMV pathogenesis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the nuanced effects of this compound and to explore its potential therapeutic applications.

References

- 1. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of small molecule functional antagonists of the CCR1 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the first nonpeptidergic inverse agonist for a constitutively active viral-encoded G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.vu.nl [research.vu.nl]

- 5. Therapeutic targeting of HCMV-encoded chemokine receptor US28: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Therapeutic targeting of HCMV-encoded chemokine receptor US28: Progress and challenges [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Human Cytomegalovirus US28: A Functionally Selective Chemokine Binding Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on BX-513 Hydrochloride: A Selective CCR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BX-513 hydrochloride, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and serves as a critical resource for professionals in inflammation research and drug discovery.

Core Concepts: CCR1 in Inflammation

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) integral to the inflammatory cascade.[1] It is predominantly expressed on the surface of various leukocytes, including monocytes, macrophages, T cells, and neutrophils.[2][3] The primary role of CCR1 is to mediate the directed migration (chemotaxis) of these immune cells to sites of inflammation in response to binding its specific chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[1][4] Upon ligand binding, CCR1 initiates a signaling cascade that increases intracellular calcium levels, leading to cellular activation, migration, and the perpetuation of the inflammatory response.[4][5] Due to its central role in leukocyte recruitment, CCR1 is a significant therapeutic target for a multitude of inflammatory and autoimmune disorders, including rheumatoid arthritis and multiple sclerosis.[1][2]

This compound: Profile of a Selective Antagonist

This compound is a small molecule compound identified as a potent and highly selective antagonist of the CCR1 receptor.[6][7] Its chemical designation is 5-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile hydrochloride. By binding to the CCR1 receptor, BX-513 effectively blocks the binding of endogenous chemokines, thereby inhibiting the downstream signaling events that drive inflammatory cell recruitment.[6][7]

Mechanism of Action

BX-513 functions as a functional antagonist, inhibiting CCR1-mediated signaling. The binding of a chemokine like CCL3 to CCR1 activates intracellular G-proteins, which in turn stimulate phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is crucial for chemotaxis.[5] BX-513 blocks this pathway by preventing the initial ligand-receptor interaction, thereby inhibiting the mobilization of intracellular calcium.[6][7]

Caption: CCR1 signaling cascade and the inhibitory point of BX-513.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been quantified through various in vitro assays. The data below is compiled for clear comparison.

Table 1: Potency of this compound

| Parameter | Value | Assay Condition |

|---|---|---|

| K_i_ | 0.04 nM | Radioligand binding assay vs. human CCR1.[6][7] |

| IC_50_ | 2.5 µM | Inhibition of MIP-1α-induced intracellular calcium mobilization.[6][7] |

| IC_50_ | 8.4 µM | General CCR1 antagonism. |

Table 2: Selectivity Profile of this compound

| Receptor | K_i_ (nM) | Fold Selectivity vs. CCR1 |

|---|---|---|

| CCR1 | 0.04 | - |

| CCR5 | > 10 | > 250 |

| CXCR2 | > 10 | > 250 |

| CXCR4 | > 10 | > 250 |

Experimental Protocols

Detailed methodologies for the characterization of CCR1 antagonists like BX-513 are crucial for reproducible research.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

-

Preparation: Utilize cell membranes prepared from a cell line stably expressing the human CCR1 receptor (e.g., HEK293 cells).[8]

-

Incubation: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α) and serial dilutions of BX-513.[8] This is performed in a suitable binding buffer at room temperature for 30-60 minutes to allow the binding to reach equilibrium.[8]

-

Separation: Terminate the reaction by rapid filtration through a glass fiber filter, which traps the cell membranes (and any bound radioligand) while allowing the unbound radioligand to pass through.[8]

-

Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.[8]

-

Detection: Measure the radioactivity retained on each filter using a scintillation counter.

-

Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of BX-513. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to the inhibition constant (K_i_).

Chemotaxis Assay

This functional assay measures the ability of an antagonist to block the directed migration of cells toward a chemoattractant.

Caption: Workflow for a transwell chemotaxis assay.

Methodology:

-

Cell Preparation: Use a leukocyte cell line that endogenously expresses CCR1, such as the human monocytic cell line THP-1.[2][9] Resuspend the cells in an appropriate assay medium.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for approximately 30 minutes at 37°C.[9]

-

Assay Assembly: Use a transwell or Boyden chamber plate, which consists of an upper and lower chamber separated by a porous membrane.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow cells to migrate through the membrane pores toward the chemoattractant.[9][10]

-

Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface.[10]

-

Analysis: Count the number of migrated cells per field of view using a microscope. Calculate the percentage inhibition of chemotaxis for each BX-513 concentration compared to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound stands out as a well-characterized, potent, and selective CCR1 antagonist. Its ability to effectively block chemokine-induced signaling and cell migration in the nanomolar range, combined with a high degree of selectivity against other chemokine receptors, underscores its value as a research tool. The detailed data and protocols presented in this guide provide a solid foundation for scientists investigating the roles of CCR1 in health and disease and for professionals in the early stages of developing novel anti-inflammatory therapeutics. The robust in vitro profile of BX-513 warrants its use in preclinical models to further explore the therapeutic potential of CCR1 antagonism.

References

- 1. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CCR1 agonists and how do they work? [synapse.patsnap.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. BX 513 hydrochloride | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The CCR1 Antagonist BX-513 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BX-513 hydrochloride is a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the inflammatory response by controlling the migration of various immune cells, including monocytes, macrophages, and T cells, to sites of inflammation. Its involvement in numerous inflammatory and autoimmune diseases has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound, chemically known as 4-(4-Chlorophenyl)-4-hydroxy-α,α-diphenyl-1-piperidinepentanenitrile hydrochloride, is a small molecule inhibitor belonging to the 4-hydroxypiperidine class of compounds.[1][2]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-(4-Chlorophenyl)-4-hydroxy-α,α-diphenyl-1-piperidinepentanenitrile hydrochloride | [2] |

| Molecular Formula | C28H30Cl2N2O | |

| Molecular Weight | 481.46 g/mol | |

| CAS Number | 1216540-18-9 | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively binding to and inhibiting the CCR1 receptor. This antagonism prevents the binding of endogenous chemokine ligands, such as Macrophage Inflammatory Protein-1α (MIP-1α or CCL3) and Regulated on Activation, Normal T cell Expressed and Secreted (RANTES or CCL5), to the receptor.[1][2]

The binding of these chemokines to CCR1 typically initiates a downstream signaling cascade mediated by G proteins. This cascade involves the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i). This calcium influx, along with the activation of protein kinase C (PKC) by DAG, culminates in various cellular responses, including chemotaxis, degranulation, and the release of pro-inflammatory mediators. By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signaling events.

Figure 1. CCR1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of 4-(4-Chlorophenyl)-4-hydroxy-α,α-diphenyl-1-piperidinepentanenitrile hydrochloride can be achieved through a multi-step process. A general synthetic approach, as described for analogous 4-hydroxypiperidine derivatives, involves the initial synthesis of the core piperidine structure followed by N-alkylation.[1][2]

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

This intermediate can be synthesized via a Grignard reaction between 4-chlorophenylmagnesium bromide and a suitable N-protected 4-piperidone, followed by deprotection.

Step 2: N-alkylation to yield BX-513

4-(4-chlorophenyl)-4-hydroxypiperidine is then reacted with a suitable alkylating agent, such as 5-bromo-2,2-diphenylpentanenitrile, in the presence of a base (e.g., K2CO3) in an appropriate solvent (e.g., acetonitrile) to yield the free base of BX-513.

Step 3: Formation of the Hydrochloride Salt

The final hydrochloride salt is obtained by treating the free base with hydrochloric acid in a suitable solvent like ether or isopropanol.

Note: The detailed reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization and are based on general procedures outlined in the literature for similar compounds.[1][2]

Biological Evaluation

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CCR1 receptor.

Materials:

-

HEK293 cell membranes expressing human CCR1

-

[¹²⁵I]-MIP-1α (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Microplate scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer (for total binding) or a high concentration of unlabeled MIP-1α (for non-specific binding) or the this compound dilutions.

-

Add 50 µL of [¹²⁵I]-MIP-1α (at a concentration close to its Kd) to all wells.

-

Add 100 µL of the CCR1-expressing cell membrane preparation to each well.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through the pre-wetted filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

2. Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of CCR1-expressing cells towards a chemokine gradient.

Materials:

-

CCR1-expressing cells (e.g., THP-1 cells or primary human monocytes)

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

Recombinant human MIP-1α

-

This compound

-

Chemotaxis chamber (e.g., Boyden chamber or multi-well transmigration plates with polycarbonate membranes)

-

Cell viability stain (e.g., Calcein-AM)

-

Fluorescence plate reader

Protocol:

-

Resuspend the CCR1-expressing cells in chemotaxis medium.

-

Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.

-

In the lower wells of the chemotaxis chamber, add chemotaxis medium alone (negative control) or medium containing an optimal concentration of MIP-1α.

-

Place the membrane insert into the wells and add the pre-incubated cell suspension to the upper chamber.

-

Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Quantify the migrated cells in the lower chamber by lysing the cells and measuring their fluorescence after staining with a viability dye like Calcein-AM.

-

Determine the concentration-dependent inhibition of chemotaxis by this compound and calculate the IC₅₀ value.

Figure 2. General experimental workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the CCR1 receptor in various physiological and pathological processes. Its high affinity and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of CCR1 antagonism in inflammatory diseases. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive biological characterization of this and other novel CCR1 antagonists.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Inverse Agonist Activity of BX-513 Hydrochloride at the US28 Receptor

This technical guide provides a comprehensive overview of the inverse agonist activity of this compound at the human cytomegalovirus (HCMV)-encoded G protein-coupled receptor (GPCR), US28. It details the constitutive signaling of US28, presents quantitative data for BX-513 and other ligands, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to the US28 Receptor

US28 is a viral G protein-coupled receptor (vGPCR) encoded by human cytomegalovirus, a member of the β-herpesvirus family.[1][2][3] Unlike many host GPCRs that remain inactive until stimulated by an agonist, US28 exhibits high levels of constitutive activity, meaning it signals continuously in the absence of a binding partner.[2][3][4][5][6] This ligand-independent signaling is a critical aspect of HCMV pathogenesis, as US28 manipulates a variety of host cellular pathways to create an environment favorable for viral replication and latency.[1][2] The receptor is expressed during both the lytic and latent phases of the viral life cycle.[1][2][3][7]

The constitutive signaling of US28 is promiscuous, coupling to multiple G protein families, primarily Gαq/11.[2][4][8] This leads to the activation of several key downstream pathways, including:

-

Phospholipase C (PLC) Pathway: Activation of Gαq/11 stimulates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4][6][9]

-

NF-κB Pathway: US28 constitutively activates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a crucial transcription factor for inflammatory and immune responses.[1][4][6][9]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is also activated by US28, influencing cell proliferation and survival.[1][10]

-

STAT3 Pathway: US28 expression can lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), contributing to cell proliferation.[2]

Given its constitutive activity and role in HCMV-associated diseases, US28 is a compelling therapeutic target.[1] Molecules that can inhibit this basal signaling are known as inverse agonists .

This compound: A US28 Inverse Agonist

This compound (also known as VUF2274) has been identified as a novel inverse agonist that acts on the US28 receptor.[11][12] By binding to US28, BX-513 reduces the receptor's constitutive signaling activity. In addition to its activity at US28, BX-513 is also characterized as a selective antagonist for the human chemokine receptor CCR1.[13][14] This dual pharmacology is an important consideration in experimental design and data interpretation.

Quantitative Data on US28 Ligands

The following table summarizes the quantitative pharmacological data for BX-513 and other notable ligands that interact with the US28 receptor.

| Compound | Classification | Parameter | Value | Receptor/Assay Context |

| This compound | Inverse Agonist | IC₅₀ | 4.9 µM | Inhibition of constitutive US28 activity[11][12] |

| This compound | CCR1 Antagonist | Kᵢ | 0.04 nM | Binding affinity at human CCR1[13][14] |

| Fractalkine (CX3CL1) | Partial Inverse Agonist | IC₅₀ | 1 - 5 nM | Inhibition of constitutive US28 activity[4] |

| RANTES (CCL5) | Neutral Antagonist | - | - | Binds to US28 without affecting constitutive activity[4] |

| MCP-1 (CCL2) | Neutral Antagonist | - | - | Binds to US28 without affecting constitutive activity[4] |

Signaling Pathways and Visualizations

US28 Constitutive Signaling Pathways

US28's constitutive activity drives multiple downstream signaling cascades. The diagram below illustrates the primary pathways initiated by ligand-independent US28 signaling, which are subsequently inhibited by inverse agonists like BX-513.

Caption: Constitutive signaling pathways of the US28 receptor.

Experimental Protocols

Characterizing the inverse agonist activity of compounds like BX-513 at the US28 receptor requires specific functional assays. Below are detailed methodologies for key experiments.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the functional consequence of Gαq/11 activation by quantifying the accumulation of inositol phosphates, a downstream second messenger. Inverse agonists will reduce the basal levels of IP accumulation in cells expressing US28.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T or COS-7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Cells are transiently transfected with a plasmid encoding the US28 receptor using a suitable transfection reagent (e.g., Lipofectamine). Cells transfected with an empty vector serve as a negative control.

-

-

Metabolic Labeling:

-

24 hours post-transfection, the culture medium is replaced with inositol-free DMEM.

-

Cells are labeled overnight (16-24 hours) with myo-[³H]-inositol (e.g., at 1 µCi/mL) to incorporate the radiolabel into cellular phosphoinositides.

-

-

Compound Treatment:

-

The labeling medium is removed, and cells are washed with serum-free DMEM.

-

Cells are pre-incubated for 15 minutes in assay buffer containing lithium chloride (LiCl, typically 10 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of IP metabolites.

-

Cells are then treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 60 minutes).

-

-

Extraction and Quantification:

-

The reaction is terminated by aspirating the medium and adding ice-cold formic acid (e.g., 0.1 M).

-

Cell lysates are collected, and the inositol phosphates are separated from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

The columns are washed, and the total [³H]-inositol phosphates are eluted.

-

The amount of radioactivity in the eluate is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Data are normalized to the vehicle control (representing 100% constitutive activity).

-

The IC₅₀ value for the inverse agonist is determined by fitting the concentration-response data to a nonlinear regression model.

-

References

- 1. mdpi.com [mdpi.com]

- 2. The constitutive activity of the viral-encoded G protein-coupled receptor US28 supports a complex signalling network contributing to cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The constitutive activity of the viral-encoded G protein-coupled receptor US28 supports a complex signalling network contributing to cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Constitutive signaling of the human cytomegalovirus-encoded chemokine receptor US28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] The constitutive activity of the viral-encoded G protein-coupled receptor US28 supports a complex signalling network contributing to cancer development | Semantic Scholar [semanticscholar.org]

- 6. Human Cytomegalovirus US28: A Functionally Selective Chemokine Binding Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The constitutive activity of the virally encoded chemokine receptor US28 accelerates glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Human Cytomegalovirus US28: a functionally selective chemokine binding receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. bio-techne.com [bio-techne.com]

- 14. BX 513 hydrochloride | 1216540-18-9 | Data Sheet | BioChemPartner [biochempartner.com]

The PDK1 Inhibitor BX-517: A Technical Guide for Researchers

An In-depth Examination of its Application in Cancer and Plant Biology Research

BX-517 is a potent and highly selective small molecule inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). As a central node in crucial signaling cascades, PDK1 is a prime therapeutic target in various diseases, most notably cancer. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary research areas involving BX-517, its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental applications.

Primary Research Area: Oncology

The vast majority of research involving BX-517 is centered on oncology. The PI3K/PDK1/Akt signaling pathway is one of the most frequently hyperactivated pathways in human cancers, driving processes of cell proliferation, growth, survival, and therapeutic resistance. BX-517's ability to block this pathway makes it a valuable tool for cancer research.

Mechanism of Action in Cancer

BX-517 functions as an ATP-competitive inhibitor, binding to the ATP pocket of the PDK1 kinase domain. This prevents the phosphorylation and subsequent activation of its primary downstream target, the serine/threonine kinase Akt (also known as Protein Kinase B). The inhibition of Akt activation leads to the suppression of a cascade of downstream effectors responsible for tumor growth and survival.[1] This targeted inhibition blocks signals that promote cell cycle progression and prevent apoptosis.

Below is a diagram illustrating the central role of PDK1 in the PI3K/Akt signaling pathway and the inhibitory action of BX-517.

Quantitative Data: Inhibitory Activity

BX-517 has demonstrated potent inhibition of PDK1 in biochemical assays and blocks Akt activation effectively in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Compound | Target | IC50 (Biochemical Assay) | IC50 (Cellular Assay) | Cell Line | Reference |

| BX-517 | PDK1 | 6 nM | 0.1 - 1.0 µM | PC-3 (Prostate) | [2] |

| BX-795 | PDK1 | 6 nM | Not Specified | Not Specified | [1] |

| GSK2334470 | PDK1 | 10 nM | Not Specified | Not Specified | [1] |

| BX-912 | PDK1 | 26 nM | Not Specified | Not Specified | [1] |

| BX-320 | PDK1 | 30 nM | Not Specified | Not Specified | [1] |

Table 1: Comparative IC50 values of BX-517 and other notable PDK1 inhibitors. Cellular IC50 values can vary based on the specific cell line and assay conditions.

Secondary Research Area: Plant Biology

Interestingly, the utility of BX-517 extends beyond mammalian cells into plant biology. The Target of Rapamycin (TOR) signaling pathway is a conserved central regulator of growth in all eukaryotes, including plants, where it integrates nutrient and energy signals. Studies have utilized BX-517 to probe the function of PDK1 orthologs in plants, revealing a connection to the TOR signaling complex and its role in processes like root development and cell cycle progression.[3] In Arabidopsis thaliana, treatment with BX-517 was shown to antagonize sucrose-induced growth, suggesting that a plant PDK1 ortholog influences TOR activity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted in research utilizing BX-517.

Experimental Workflow: From Cell Viability to Pathway Inhibition

A common experimental workflow involves first determining the cytotoxic effect of BX-517 on a cancer cell line and then confirming its mechanism of action by assessing the phosphorylation status of its downstream target, Akt.

Protocol 1: Cell Viability (MTT Assay)

This protocol is used to determine the concentration of BX-517 that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., PC-3)

-

Complete culture medium

-

96-well flat-bottom plates

-

BX-517 stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of BX-517 in culture medium from the stock solution. Concentrations may range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same final concentration as the highest BX-517 dose) and medium-only controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[4]

-

Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the values against the log of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Phospho-Akt Inhibition

This protocol is used to confirm that BX-517 inhibits the PDK1 pathway by measuring the phosphorylation of its direct substrate, Akt, at Serine 473 or Threonine 308.

Materials:

-

Cells treated with BX-517 (as described in the workflow)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membrane

-

Transfer buffer and system

-

Blocking Buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Mouse anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding supplemented RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's protocol.[1]

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to equal amounts of protein (e.g., 20-30 µg) and boil at 95-100°C for 5 minutes to denature.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[1]

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody for phospho-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[5]

-

Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST (3x, 10 minutes each). Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]

-

Stripping and Re-probing: To confirm equal protein loading and assess total Akt levels, the membrane can be stripped of the first set of antibodies and re-probed with antibodies for total Akt and a loading control like GAPDH.

By following these protocols, researchers can effectively utilize BX-517 as a tool to investigate the critical role of the PDK1/Akt signaling pathway in their specific area of study.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BX517, an inhibitor of the mammalian phospholipid-dependent kinase 1 (PDK1), antagonizes sucrose-induced plant growth and represses the target of rapamycin (TOR) signaling and the cell cycle through WEE1 kinase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

An In-depth Technical Guide to the Selectivity Profile of BX-513 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BX-513 hydrochloride, a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). The document details its binding affinity and functional activity, outlines typical experimental protocols for characterization, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation

The selectivity of this compound is primarily defined by its high affinity for the CCR1 receptor and significantly lower affinity for other related chemokine receptors. This profile has been determined through receptor binding and functional assays.

Table 1: Chemokine Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Selectivity vs. CCR1 |

| CCR1 | 0.04 | - |

| CCR5 | > 10 | > 250-fold |

| CXCR2 | > 10 | > 250-fold |

| CXCR4 | > 10 | > 250-fold |

Data sourced from multiple suppliers and publications.[1] Ki (inhibitor constant) is a measure of the binding affinity of an inhibitor to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Inhibitory Activity of this compound

| Assay | Target | Ligand/Stimulus | IC50 |

| Calcium Mobilization | CCR1 | MIP-1α | 2.5 µM |

Data sourced from multiple suppliers.[1] IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

This compound also demonstrates inverse agonist activity at the human cytomegalovirus (HCMV)-encoded chemokine receptor US28.[1]

Experimental Protocols

The following sections describe representative methodologies for determining the selectivity profile of a compound like this compound.

1. Radioligand Binding Assay for CCR1 Affinity (Ki Determination)

This assay is a standard method to determine the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

a. Materials and Reagents:

-

Cell Membranes: Membranes prepared from a cell line recombinantly expressing human CCR1.

-

Radioligand: [125I]-MIP-1α (a natural ligand for CCR1).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well glass fiber filter plates and a vacuum manifold.

-

Scintillation Counter: To measure radioactivity.

b. Procedure:

-

Reaction Setup: In a 96-well plate, combine the CCR1-expressing cell membranes, a fixed concentration of [125I]-MIP-1α, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: The concentration of this compound that displaces 50% of the bound [125I]-MIP-1α is the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Mobilization Assay for Functional Antagonism (IC50 Determination)

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium that is normally induced by an agonist binding to a G-protein coupled receptor like CCR1.

a. Materials and Reagents:

-

Cells: A cell line stably expressing human CCR1.

-

CCR1 Agonist: Macrophage Inflammatory Protein-1α (MIP-1α).

-

Test Compound: this compound, serially diluted.

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Indo-1 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR, FlexStation).

b. Procedure:

-

Cell Plating: Seed the CCR1-expressing cells into a 96- or 384-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye for approximately 1 hour at 37°C.

-

Compound Addition: Wash the cells and add varying concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, and then inject a fixed concentration of the CCR1 agonist (MIP-1α) into each well. Immediately begin kinetic measurement of the fluorescence signal over time (typically 60-120 seconds).

-

Data Analysis: The increase in fluorescence corresponds to the mobilization of intracellular calcium. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC50 value is determined by plotting the percent inhibition against the concentration of this compound and fitting the data to a dose-response curve.

Visualizations

CCR1 Signaling Pathway and Antagonism by this compound

Caption: CCR1 signaling pathway and its inhibition by BX-513.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for a functional calcium mobilization assay.

References

Delving into Chemokine Signaling: A Technical Guide to BX-513 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine signaling pathways are intricate networks that orchestrate cellular migration and activation, playing a pivotal role in immune surveillance, inflammation, and development. The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target due to its involvement in a variety of inflammatory and autoimmune diseases. Understanding the molecular mechanisms governing CCR1 signaling is paramount for the development of novel therapeutics. BX-513 hydrochloride, a potent and selective small-molecule antagonist of CCR1, serves as an invaluable tool for dissecting these complex signaling cascades. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the study of chemokine signaling pathways, complete with detailed experimental protocols and data presentation.

This compound: A Profile

This compound is a non-peptide antagonist that exhibits high affinity and selectivity for the human CCR1 receptor. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile hydrochloride | [1] |

| Molecular Formula | C₂₈H₂₉ClN₂O · HCl | [1] |

| Molecular Weight | 481.46 g/mol | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO (up to 48.15 mg/mL) and ethanol (up to 24.07 mg/mL) | [2] |

| Storage | Store at -20°C | [2] |

Mechanism of Action and Specificity

This compound functions as a competitive antagonist at the CCR1 receptor, effectively blocking the binding of its endogenous chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES). This blockade prevents the conformational changes in the receptor necessary for intracellular signal transduction.

The selectivity of this compound is a key attribute for its use as a research tool. It displays significantly lower affinity for other chemokine receptors, such as CCR5, CXCR2, and CXCR4, ensuring that its observed effects are primarily mediated through the inhibition of CCR1.

| Parameter | Value | Reference |

| Ki (CCR1) | 0.04 nM | [1] |

| Ki (CCR5, CXCR2, CXCR4) | > 10 nM | [1] |

| IC₅₀ (MIP-1α-induced intracellular calcium mobilization) | 2.5 µM | [1] |

| IC₅₀ (US28 inverse agonist activity) | 4.9 µM |

Interestingly, research has also revealed that BX-513 can act as a non-competitive antagonist at the α1b-adrenergic receptor, which should be considered when interpreting data in systems where this receptor is expressed.

The CCR1 Signaling Pathway

CCR1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi and Gαq family of G-proteins. Upon ligand binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. Both the Gα and Gβγ subunits can then activate a cascade of downstream effector molecules.

Key downstream events following CCR1 activation include:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of CCR1 signaling.

-

Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca²⁺ levels synergistically activate members of the PKC family.

-

MAPK/ERK Pathway Activation: CCR1 signaling can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

-

Cytoskeletal Rearrangement: The signaling cascade culminates in the reorganization of the actin cytoskeleton, a prerequisite for directed cell movement, or chemotaxis.

Experimental Protocols

This compound can be employed in a variety of in vitro and in vivo assays to probe the intricacies of chemokine signaling. Below are detailed methodologies for key experiments.

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the agonist or antagonist properties of compounds targeting GPCRs that couple to the Gαq pathway.

Principle: Cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon CCR1 activation by an agonist, the release of intracellular calcium leads to a significant increase in fluorescence, which can be measured in real-time. An antagonist like BX-513 will inhibit this fluorescence increase.

Methodology:

-

Cell Culture: Culture a human cell line endogenously expressing CCR1 (e.g., THP-1 monocytes) or a stably transfected cell line (e.g., HEK293-CCR1) in appropriate media.

-

Cell Plating: Seed the cells into a black-walled, clear-bottom 96-well microplate at a suitable density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an anion transport inhibitor (e.g., 2.5 mM probenecid) in a buffered salt solution (e.g., HBSS).

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate for 60 minutes at 37°C in the dark.

-

Wash the cells twice with the assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the BX-513 dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader equipped with kinetic reading capabilities.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add a pre-determined concentration of a CCR1 agonist (e.g., CCL3/MIP-1α) to all wells simultaneously using an automated injector.

-

Immediately begin recording the fluorescence intensity over time (e.g., for 90-120 seconds).

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

-

Plot the normalized response against the logarithm of the BX-513 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Chemotaxis Assay

This assay directly measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Principle: A porous membrane separates a lower chamber containing a CCR1 agonist from an upper chamber containing CCR1-expressing cells. The cells will migrate through the pores towards the chemoattractant. BX-513 will block this migration.

Methodology:

-

Cell Preparation: Resuspend CCR1-expressing cells (e.g., primary human monocytes or a relevant cell line) in a serum-free migration medium.

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., a Boyden chamber or a plate with porous inserts).

-

Add the CCR1 agonist (e.g., CCL5/RANTES) to the lower wells.

-

In the upper chamber, add the cell suspension pre-incubated with various concentrations of this compound or a vehicle control.

-

-

Incubation: Incubate the chamber for a period sufficient to allow for cell migration (typically 2-4 hours) at 37°C in a humidified incubator.

-

Cell Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells per field of view using a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of migration for each concentration of BX-513 compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the BX-513 concentration.

-

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for its receptor.

Principle: A radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3) is incubated with a source of CCR1 (e.g., cell membranes). The ability of an unlabeled compound, such as BX-513, to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).

Methodology:

-

Membrane Preparation: Prepare cell membranes from CCR1-expressing cells by homogenization and centrifugation.

-

Assay Setup:

-

In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled CCR1 ligand, and varying concentrations of unlabeled this compound.

-

Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CCR1 ligand).

-

-

Incubation: Incubate the plate at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of the plate through the filter membrane and wash with ice-cold buffer to separate bound from free radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filter for each well using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the BX-513 concentration to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a powerful and selective tool for the investigation of CCR1-mediated chemokine signaling pathways. Its ability to potently inhibit CCR1 allows researchers to dissect the complex downstream events that govern cell migration and inflammatory responses. The detailed experimental protocols provided in this guide offer a framework for utilizing BX-513 to elucidate the role of CCR1 in both physiological and pathological processes, thereby paving the way for the development of novel therapeutic strategies targeting this important chemokine receptor.

References

Methodological & Application

BX-513 Hydrochloride In Vitro Assay Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BX-513 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of various immune cells, including monocytes and macrophages, to sites of inflammation. Its involvement in inflammatory and autoimmune diseases makes it a significant target for drug discovery. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds targeting CCR1.

Compound Information

| Parameter | Value | Reference |

| Molecular Weight | 481.46 g/mol | |

| Formula | C₂₈H₂₉ClN₂O·HCl | |

| Purity | ≥98% (HPLC) | |

| CAS Number | 1216540-18-9 | |

| Storage | Desiccate at +4°C |

Quantitative Data

This compound exhibits high selectivity for the CCR1 receptor. The following table summarizes its in vitro activity from published data.

| Assay | Parameter | Value | Cell Line/System |

| Radioligand Binding | Kᵢ (CCR1) | 0.04 nM | N/A |

| Radioligand Binding | Kᵢ (CCR5) | > 10 nM | N/A |

| Radioligand Binding | Kᵢ (CXCR2) | > 10 nM | N/A |

| Radioligand Binding | Kᵢ (CXCR4) | > 10 nM | N/A |

| Calcium Mobilization | IC₅₀ | 2.5 µM | N/A |

| β-Arrestin Recruitment | Inhibition | Significant | HTLA cells |

| Vasoconstriction | Inhibition | Non-competitive | Isolated rat mesenteric arteries |

N/A: Not available in the provided search results.

Signaling Pathway

The binding of chemokines like MIP-1α (CCL3) to CCR1 initiates a signaling cascade that leads to cell migration and other inflammatory responses. BX-513 acts by blocking this interaction.

Caption: CCR1 signaling cascade initiated by chemokine binding and inhibited by BX-513.

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Kᵢ).

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Cell Membrane Preparation:

-

Culture cells endogenously expressing CCR1 (e.g., THP-1 cells) or cells stably transfected with a CCR1 expression vector.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in a hypotonic lysis buffer and homogenize.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3).

-

Serial dilutions of this compound or other test compounds.

-

Cell membrane preparation.

-

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled CCR1 ligand.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation. Antagonists will inhibit this response.

Experimental Workflow:

Caption: Workflow for a calcium mobilization assay.

Protocol:

-

Cell Preparation:

-

Plate CCR1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubate the cells in the dark at 37°C for 1 hour.

-

Wash the cells to remove excess dye.

-

-

Compound Incubation:

-

Add serial dilutions of this compound to the wells and incubate for a specified period.

-

-

Agonist Stimulation and Detection:

-

Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Measure the baseline fluorescence.

-

Add a CCR1 agonist (e.g., MIP-1α) to all wells simultaneously.

-

Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (100%) and the baseline (0%).

-

Plot the percentage of inhibition against the logarithm of the BX-513 concentration.

-

Calculate the IC₅₀ value from the resulting dose-response curve.

-

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Experimental Workflow:

Caption: Workflow for a Transwell chemotaxis assay.

Protocol:

-

Assay Setup:

-

Use a multi-well plate with inserts containing a porous membrane (e.g., Transwell plate).

-

Add a solution containing a CCR1 chemoattractant (e.g., MIP-1α) to the lower chambers of the plate.

-

Add medium without the chemoattractant to the negative control wells.

-

-

Cell Preparation and Treatment:

-

Harvest CCR1-expressing cells and resuspend them in a serum-free or low-serum medium.

-

Incubate the cells with various concentrations of this compound.

-

-

Cell Migration:

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (this time will vary depending on the cell type).

-

-

Quantification of Migrated Cells:

-

After incubation, remove the inserts.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Alternatively, migrated cells in the lower chamber can be quantified using a cell viability reagent or by flow cytometry.

-

-

Data Analysis:

-

Count the number of migrated cells in multiple fields of view under a microscope or measure the signal from the quantification method used.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of BX-513 compared to the untreated control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

-

References

Application Notes and Protocols for BX-513 Hydrochloride in Chemotaxis Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BX-513 hydrochloride in chemotaxis assays. The information is intended to facilitate the study of chemokine-mediated cell migration and the evaluation of potential therapeutic agents that target this process.

Introduction

Chemotaxis, the directed movement of cells along a chemical gradient, is a fundamental biological process involved in immune responses, wound healing, and cancer metastasis.[1] The C-C chemokine receptor type 1 (CCR1) is a key receptor in mediating the migration of various cell types, including monocytes, macrophages, and neutrophils, in response to inflammatory chemokines like MIP-1α (CCL3) and RANTES (CCL5).

This compound is a potent and selective antagonist of the CCR1 receptor. By blocking the interaction between CCR1 and its chemokine ligands, this compound effectively inhibits the downstream signaling pathways that lead to cell migration. This makes it a valuable tool for studying the role of CCR1 in chemotaxis and for screening potential anti-inflammatory and anti-cancer therapeutics.

While BX-513 is a CCR1 antagonist, it is important to distinguish it from other compounds with similar nomenclature, such as BX-517 or BX-795, which are inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[2][3] PDK1 is a crucial component of the PI3K/Akt signaling pathway, which also plays a significant role in cell migration and survival.[4][5][6] Understanding the specific target of each inhibitor is critical for accurate experimental design and data interpretation.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the CCR1 receptor. It binds to the receptor, preventing the binding of its natural chemokine ligands. This blockade inhibits the G-protein-coupled signaling cascade, leading to a reduction in intracellular calcium mobilization and the subsequent cytoskeletal rearrangements necessary for directed cell movement.

Quantitative Data

The following table summarizes the known quantitative data for this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC₅₀ | 8.4 µM | CCR1 antagonism | |

| Kᵢ | 0.04 nM | CCR1 | |

| Kᵢ | >10 nM | CCR5, CXCR2, CXCR4 | |

| Recommended Starting Concentration | 1-20 µM | For in vitro chemotaxis assays | Derived from IC₅₀ |

Experimental Protocols

This section provides a detailed protocol for a standard 2D chemotaxis assay using a Boyden chamber or a similar transwell system. This method is widely applicable to various adherent and non-adherent cell types.

Experimental Workflow Overview

Materials and Reagents

-

Cell Line: A cell line expressing CCR1 (e.g., THP-1, primary monocytes).

-

This compound: (e.g., Abcam, ab120811).

-

Chemoattractant: Recombinant human MIP-1α/CCL3.

-

Culture Medium: RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics.

-

Starvation Medium: Serum-free culture medium, supplemented with 0.1-0.5% bovine serum albumin (BSA).

-

Assay Chamber: 24-well plate with 8.0 µm pore size polycarbonate membrane inserts (or other appropriate pore size for the cell type).

-

Staining Solution: Diff-Quik stain or crystal violet.

-

Fixation Solution: 4% paraformaldehyde or methanol.

-

Other: PBS, DMSO (for dissolving BX-513), sterile pipette tips, and tubes.

Detailed Protocol

Step 1: Cell Preparation (Day 1-2)

-

Culture cells to approximately 80-90% confluency.[7]

-

One day before the experiment, harvest the cells and resuspend them in starvation medium.[7]

-

Incubate the cells overnight (16-18 hours) at 37°C in a humidified incubator with 5% CO₂. This step enhances the chemotactic response by minimizing the effects of serum growth factors.

Step 2: Assay Preparation (Day of Experiment)

-

Prepare this compound: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Further dilute the stock solution in starvation medium to prepare working concentrations. Note: The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent toxicity.

-

Prepare Chemoattractant: Reconstitute and dilute the chemoattractant (e.g., MIP-1α) in starvation medium to the desired final concentration (e.g., 10-100 ng/mL). The optimal concentration should be determined in preliminary experiments.

-

Prepare Cells: Count the starved cells and adjust the concentration to 1 x 10⁶ viable cells/mL in starvation medium.[7]

-

Pre-incubation with BX-513: In a separate tube, mix the cell suspension with the desired concentration of this compound (or vehicle control - DMSO). Incubate for 30-60 minutes at 37°C to allow the inhibitor to bind to the receptors.

Step 3: Chemotaxis Assay Setup

-

Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate.

-

Experimental Groups:

-

Negative Control: Starvation medium in the lower well (no chemoattractant).[8]

-

Positive Control: Chemoattractant in the lower well.

-

BX-513 Treatment: Chemoattractant in the lower well, with cells pre-incubated with BX-513.

-

-

Gently place the transwell inserts into the wells, avoiding air bubbles.

-

Add 100 µL of the pre-incubated cell suspension (containing approximately 100,000 cells) to the upper chamber of each insert.

Step 4: Incubation

-

Cover the plate and incubate for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time is critical and depends on the migration speed of the cells being used.[8][9]

Step 5: Staining and Visualization

-

After incubation, carefully remove the inserts from the wells.

-

Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the top surface of the membrane.

-

Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes.

-

Stain the cells by immersing the insert in a staining solution (e.g., 0.1% crystal violet) for 15-30 minutes.

-

Gently wash the inserts in distilled water to remove excess stain and allow them to air dry.

Step 6: Data Acquisition and Analysis

-

Using an inverted microscope, count the number of migrated cells on the underside of the membrane.

-

For each membrane, count the cells in at least 3-5 random high-power fields (e.g., 20x or 40x objective).

-

Calculate the average number of migrated cells per field for each condition.

-

The effect of this compound can be quantified as the percentage of inhibition:

% Inhibition = [1 - (Number of migrated cells with BX-513 / Number of migrated cells in positive control)] x 100

Troubleshooting

| Issue | Possible Cause | Solution |

| Low cell migration in the positive control | - Sub-optimal chemoattractant concentration.- Incubation time is too short.- Low cell viability. | - Perform a dose-response curve for the chemoattractant.- Increase the incubation time.- Check cell viability before starting the assay. |

| High background migration in the negative control | - Cells were not properly starved.- Presence of chemoattractant in the starvation medium. | - Ensure cells are starved for at least 16 hours.- Use high-purity BSA and serum-free medium. |